Mononervonin (15c)

Description

Contextualization of Mononervonin (15c) within Lipid Metabolites and Endogenous Compounds

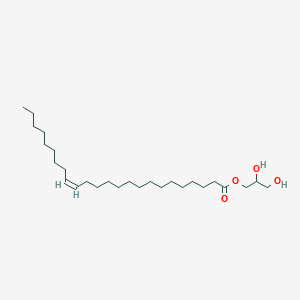

Mononervonin (15c) is chemically classified as a 1-monoglyceride, a type of monoacylglycerol (MAG). larodan.com It is an endogenous lipid metabolite, meaning it is produced naturally within biological systems. The structure of Mononervonin (15c) is a fatty acid ester that results from the formal condensation of a glycerol (B35011) molecule at the position-1 hydroxy group with the carboxyl group of (15Z)-tetracosenoic acid, also known as nervonic acid. nih.govebi.ac.uk This structural makeup places it within the larger family of lipids, which are crucial for energy storage, cell membrane structure, and signaling.

As a monoacylglycerol containing a very-long-chain monounsaturated fatty acid, Mononervonin (15c) is part of a complex network of lipid metabolism. Its presence and concentration can reflect the activity of specific metabolic pathways and enzymatic processes within the body.

Below are the key chemical identifiers and properties of Mononervonin (15c).

| Property | Value | Source |

| IUPAC Name | 2,3-dihydroxypropyl (Z)-tetracos-15-enoate | nih.gov |

| Molecular Formula | C27H52O4 | larodan.comnih.gov |

| Molecular Weight | 440.7 g/mol | larodan.comnih.gov |

| CAS Number | 55030-84-7 | larodan.comnih.gov |

| Synonyms | 1-nervonoylglycerol, DELTA 15 CIS MONONERVONIN, 1-(15Z-tetracosenoyl)-glycerol | nih.govebi.ac.uk |

| Classification | 1-monoglyceride, Fatty Acid Ester | nih.govebi.ac.uk |

Overview of its Emergence in Advanced Metabolomic Profiling Studies

The identification of Mononervonin (15c) in biological samples has been largely driven by the advancement of metabolomics, a field focused on the comprehensive analysis of small molecules (metabolites) within a biological system. biocompare.com High-throughput analytical platforms, particularly those based on mass spectrometry (MS) such as liquid chromatography-mass spectrometry (LC-MS), have been instrumental in detecting and quantifying low-abundance lipids like Mononervonin (15c) in complex matrices such as plasma and serum. aacrjournals.orgmdpi.comliverpool.ac.uk

For instance, untargeted metabolomic profiling using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS) has successfully identified Mononervonin (15c) in human serum. aacrjournals.org Its presence is also recorded in spectral databases like the Global Natural Products Social Molecular Networking (GNPS) platform, which archives mass spectrometry data from numerous studies, facilitating its identification in new datasets. ucsd.eduucsd.edu In one exploratory study analyzing metabolic differences between patients with HIV, Alzheimer's disease, and control groups, Mononervonin (15c) was highlighted as a differentiating metabolite by statistical methods like Partial Least Squares-Discriminant Analysis (PLS-DA) and Random Forest analysis. escholarship.org

Scope and Objectives of Academic Research on Mononervonin (15c)

Academic research involving Mononervonin (15c) is primarily focused on elucidating its biological significance and potential as a biomarker in various physiological and pathological contexts. The objectives of these studies are diverse, reflecting the compound's involvement in distinct biochemical pathways.

A significant area of investigation is in oncology, where metabolomics is used to identify biomarkers for disease prognosis and treatment response. aacrjournals.org In one study of patients with non–small cell lung cancer (NSCLC) undergoing immunotherapy, researchers aimed to define metabolic profiles that could distinguish between patients with long-term and short-term survival. aacrjournals.orgnih.gov In this context, Mononervonin (15c) was identified as part of a metabolic signature, showing a high positive correlation with another lipid metabolite in patients receiving immunotherapy. aacrjournals.orgnih.gov

Another research avenue explores the role of Mononervonin (15c) as a substrate for specific enzymes. A study on the serine hydrolase ABHD12, which is implicated in the rare neurological disorder PHARC (Polyneuropathy, Hearing Loss, Ataxia, Retinitis Pigmentosa, and Cataract), used a library of synthetic mono-acyl-glycerol lipids to characterize the enzyme's substrate preferences. ebi.ac.uk This research revealed that ABHD12 has a strong preference for very-long-chain lipid substrates, a category that includes Mononervonin. ebi.ac.uk The objective was to provide a biochemical explanation for the accumulation of these lipids in the brains of mice lacking the Abhd12 gene, a model for the human disease. ebi.ac.uk

Furthermore, research has utilized metabolomic analysis to identify key metabolites that can differentiate between various neurodegenerative and infectious diseases. escholarship.org In a study comparing the plasma metabolomes of individuals with HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, and healthy controls, Mononervonin (15c) emerged as one of the top metabolites contributing to the separation between these groups, suggesting its potential role in the underlying pathophysiology of these conditions. escholarship.org

The table below summarizes key research findings involving Mononervonin (15c).

| Research Area | Study Objective | Key Finding Related to Mononervonin (15c) | Analytical Method | Source |

| Oncology | To identify metabolic biomarkers predicting survival in NSCLC patients on immunotherapy. | Identified in serum; showed a high positive correlation with 1-o-hexadecyl-2-deoxy-2-thio-s-acetyl-sn-glyceryl-3-phosphorylcholine. | UHPLC-Q-TOF MS | aacrjournals.orgnih.gov |

| Neurobiology / Enzymology | To characterize the substrate preference of the PHARC-associated enzyme ABHD12. | Used as a substrate to demonstrate ABHD12's preference for very-long-chain lipids. | Biochemical Assays | ebi.ac.uk |

| Biomarker Discovery (Neurodegeneration/Infectious Disease) | To identify differentiating plasma metabolites between Normal, Alzheimer's, HIV, and HAND patient groups. | Identified as a key feature for separating the different patient cohorts using PLS-DA and Random Forest analysis. | LC-MS/MS, PLS-DA, Random Forest | escholarship.org |

Properties

CAS No. |

55030-84-7 |

|---|---|

Molecular Formula |

C27H52O4 |

Molecular Weight |

440.7 g/mol |

IUPAC Name |

2,3-dihydroxypropyl (Z)-tetracos-15-enoate |

InChI |

InChI=1S/C27H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(30)31-25-26(29)24-28/h9-10,26,28-29H,2-8,11-25H2,1H3/b10-9- |

InChI Key |

NVQGQHXFWUBOAU-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(CO)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(CO)O |

Origin of Product |

United States |

Analytical Methodologies for Mononervonin 15c Identification and Quantification in Biological Systems

Advanced Spectrometric Techniques for Mononervonin (15c) Characterization

Mass spectrometry (MS) stands as a cornerstone for the analysis of Mononervonin (15c), offering unparalleled sensitivity and structural information. When coupled with chromatographic separation, it provides a powerful tool for identifying and quantifying this compound in intricate biological samples.

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of Mononervonin (15c) with high precision. measurlabs.com This technique provides an exact mass measurement, allowing for the confident assignment of a molecular formula. bioanalysis-zone.com For Mononervonin (15c), which has a molecular formula of C27H52O4, the theoretical exact mass is 440.38656014 Da. nih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with low parts-per-million (ppm) error, which is crucial for distinguishing it from other co-eluting compounds with the same nominal mass. measurlabs.comspectroscopyonline.com This high mass accuracy is indispensable for identifying unknown compounds and confirming the presence of known ones in complex mixtures. measurlabs.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to elicit structural information by fragmenting a selected precursor ion and analyzing its product ions. wikipedia.org For Mononervonin (15c), the protonated molecule [M+H]+ serves as the precursor ion at a mass-to-charge ratio (m/z) of approximately 441.3938. nih.gov This ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. unt.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can be used as a fingerprint for its identification. nih.gov Analysis of MS/MS data for Mononervonin (15c) reveals key product ions that provide insight into its structure as a 1-monoglyceride of nervonic acid. nih.gov

Table 1: Characteristic MS/MS Fragmentation Data for Mononervonin (15c) [M+H]+

| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation |

| 441.3938 | 423.3 | Loss of a water molecule (H₂O) from the protonated precursor. |

| 441.3938 | 349.3 | Corresponds to the nervonic acid acylium ion, resulting from the cleavage of the glycerol (B35011) backbone. |

| 441.3938 | 331.3 | Further loss of a water molecule from the nervonic acid acylium ion. |

This data is based on publicly available spectra from the NIST Mass Spectrometry Data Center for Mononervonin (15c). nih.gov

Chromatographic Separation Methods for Mononervonin (15c)

Chromatography is the process of separating components of a mixture, which is a necessary prerequisite for accurate mass spectrometric analysis in complex biological systems. wikipedia.org

Liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (HPLC), is the method of choice for analyzing lipids like Mononervonin (15c). wikipedia.org The separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase, typically a C8 or C18 alkyl chain bonded to silica (B1680970) particles. nih.gov

Optimization of an LC method for Mononervonin (15c) involves several key parameters:

Column Selection : A C8 or C18 column is effective for retaining the long alkyl chain of the nervonic acid portion of the molecule. nih.gov

Mobile Phase : A gradient elution is typically employed, starting with a high percentage of a polar solvent (like water) and gradually increasing the percentage of a nonpolar organic solvent (like methanol (B129727) or acetonitrile). nih.govbio-rad.com This allows for the effective elution of a wide range of lipids with varying polarities.

Additives : Small amounts of additives, such as formic acid or an ion-pairing agent like tributylamine, can be included in the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer. nih.govnih.gov

Flow Rate and Temperature : These are adjusted to achieve optimal separation efficiency and resolution from other related lipids within a reasonable run time. bio-rad.com

Table 2: Example LC Parameters for Lipid Profiling Applicable to Mononervonin (15c)

| Parameter | Condition | Purpose |

| Column | C8 Reversed-Phase (e.g., 150 mm x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Polar component for gradient elution. |

| Mobile Phase B | Methanol/Acetonitrile (1:1) with 0.1% Formic Acid | Non-polar component for eluting hydrophobic lipids. |

| Gradient | 50% to 100% B over 20 minutes | To separate lipids across a range of polarities. bio-rad.com |

| Flow Rate | 0.3 mL/min | Optimized for column dimensions and particle size. |

| Column Temp. | 45 °C | Improves peak shape and reduces viscosity. |

Direct analysis of an intact monoacylglycerol like Mononervonin (15c) by gas chromatography (GC) is challenging due to its low volatility and thermal instability. thermofisher.com However, GC-MS is a powerful technique for analyzing smaller, more volatile metabolites, including the fatty acid constituents of lipids. nih.govcreative-proteomics.com

To analyze the nervonic acid component of Mononervonin (15c) via GC, a chemical derivatization step is required. This process involves converting the polar functional groups (hydroxyl and carboxylic acid) into less polar, more volatile, and more thermally stable derivatives. thermofisher.com A common approach is a two-step derivatization:

Hydrolysis : The ester bond of Mononervonin (15c) is first cleaved (saponified) to release the free nervonic acid and glycerol.

Derivatization : The resulting free fatty acid is then converted into a volatile ester, most commonly a fatty acid methyl ester (FAME). Alternatively, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to derivatize the hydroxyl and carboxyl groups, increasing their volatility for GC analysis. nih.gov

This GC-based analysis is not for the intact Mononervonin (15c) but is a crucial method for quantifying its constituent fatty acid profile within a biological sample. azolifesciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Mononervonin (15c) and Related Analytes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including Mononervonin (15c). byjus.combruker.com Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. fepbl.comlibretexts.org

For Mononervonin (15c), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be used to confirm its structure.

¹H NMR : Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the double bond protons in the nervonic acid chain, the methylene (B1212753) protons adjacent to the carbonyl group and double bond, the terminal methyl group, and the protons on the glycerol backbone. byjus.com

¹³C NMR : Carbon NMR shows the signals for each unique carbon atom in the molecule. libretexts.org This is particularly useful for identifying the carbonyl carbon of the ester, the carbons of the double bond, and the carbons of the glycerol moiety.

2D NMR : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the exact placement of the nervonic acid chain on the glycerol backbone (at the sn-1 position for Mononervonin). libretexts.org

The combination of these NMR techniques allows for the unambiguous assignment of the complete chemical structure of Mononervonin (15c). bruker.com

Integration of Analytical Platforms for Comprehensive Metabolomic Data Acquisition

The comprehensive analysis of Mononervonin (15c) within a biological system necessitates a shift from single-platform analyses to integrated approaches that provide a more holistic view of its metabolic context. The integration of various analytical platforms is crucial for acquiring comprehensive metabolomic data, enabling researchers to correlate changes in Mononervonin (15c) levels with broader metabolic pathways and cellular responses.

The complexity of the lipidome, the class of molecules to which Mononervonin (15c) belongs, presents significant analytical hurdles due to the vast number of structurally similar yet functionally distinct lipid species. oup.com To address this, researchers are increasingly utilizing integrated platforms that combine multiple analytical techniques and leverage sophisticated bioinformatics tools for data processing and interpretation. oup.combioinfomics.org

A key aspect of this integration is the combination of different separation and detection techniques. For instance, liquid chromatography (LC) and gas chromatography (GC) can be coupled with mass spectrometry (MS) to provide both quantitative and structural information about Mononervonin (15c) and related metabolites. nih.govresearchgate.net The integration of these platforms allows for the separation of complex lipid mixtures and the sensitive detection and identification of individual components.

Recent advancements have led to the development of web-based platforms designed to streamline the analysis of large lipidomic datasets. oup.combioinfomics.org These platforms offer a suite of tools for various stages of data analysis, including:

Data Preprocessing: This involves raw data from analytical instruments being cleaned, with background noise removed and peaks corresponding to different molecules being identified.

Lipid Identification: The platforms automatically annotate identified peaks by matching them against extensive lipid databases. oup.com

Statistical Analysis: These tools can perform differential expression analysis to identify significant changes in lipid levels between different experimental groups. oup.com

Network Analysis: By mapping the identified lipids to known metabolic pathways, these platforms can provide insights into the biological implications of changes in Mononervonin (15c) levels. oup.com

One such integrated platform, LipidSig 2.0, is a web-based tool that facilitates the comprehensive analysis of lipidomic data. oup.combioinfomics.org It automates many of the complex analytical processes, from data preprocessing and lipid identification to differential expression and enrichment analysis. oup.com Such platforms are instrumental in understanding the broader biological role of specific lipids like Mononervonin (15c) by placing them within the context of the entire lipidome.

The overarching goal of integrating these analytical platforms is to create a highly reliable and comprehensive database of lipid-related measurements. biospectrumasia.com This facilitates the mutual use of data between different research institutions, which is essential for advancing our understanding of the roles of lipids in health and disease. biospectrumasia.com The development of such integrated systems is a significant step towards overcoming the challenges associated with the analysis of lipids, which are notoriously difficult to extract and analyze from biological samples. biospectrumasia.com

The table below summarizes the key functionalities of integrated analytical platforms for lipidomics research, which are applicable to the study of Mononervonin (15c).

| Functionality | Description | Relevance to Mononervonin (15c) Analysis |

| Data Preprocessing | Automated cleaning and peak identification from raw analytical data. | Ensures accurate detection of the Mononervonin (15c) signal. |

| Lipid Annotation | Automatic identification of lipid species against spectral libraries. | Confirms the identity of Mononervonin (15c) and related metabolites. |

| Differential Expression | Statistical analysis to identify significant changes in lipid levels. | Determines how Mononervonin (15c) levels change under different biological conditions. |

| Enrichment Analysis | Identifies metabolic pathways that are over-represented in a set of differentially expressed lipids. | Elucidates the metabolic pathways in which Mononervonin (15c) is involved. |

| Network Analysis | Visualizes the interactions and relationships between different lipids and other molecules. | Provides a systems-level understanding of the functional role of Mononervonin (15c). |

Mononervonin 15c in Metabolomic Pathway Analysis and Biological Systems

Association of Mononervonin (15c) with Lipid Metabolism Pathways

Lipid metabolism, a complex process involving the synthesis and breakdown of fats, is fundamental to cellular function, energy storage, and signaling. biomolther.orgfrontiersin.org Mononervonin (15c), as a glycerolipid, is intrinsically linked to these pathways.

Involvement in Glycerolipid Metabolism

Glycerolipid metabolism is a central part of lipid biochemistry, encompassing the synthesis of triglycerides for energy storage and the formation of phospholipids (B1166683) and other glycerolipids that are essential components of cellular membranes. nih.govmdpi.com Mononervonin (15c) is specifically a 1-nervonoylglycerol, meaning it is formed from the condensation of a molecule of glycerol (B35011) with nervonic acid, a long-chain monounsaturated fatty acid (24:1). nih.gov

The metabolism of monoglycerides (B3428702) like Mononervonin (15c) can proceed through several routes. They can be further acylated to form di- and triglycerides, the primary forms of stored energy. Conversely, they can be hydrolyzed to release glycerol and the constituent fatty acid, which can then enter other metabolic pathways. The precise role and regulation of Mononervonin (15c) within the broader glycerolipid metabolic network are areas of ongoing investigation.

Connections to Fatty Acid Biosynthesis and Degradation

The components of Mononervonin (15c)—glycerol and nervonic acid—are deeply integrated with fatty acid biosynthesis and degradation pathways. Fatty acid biosynthesis is the process of creating fatty acids from acetyl-CoA and malonyl-CoA precursors. nih.govmdpi.com The nervonic acid component of Mononervonin (15c) is a product of this synthetic pathway, specifically involving elongation of shorter fatty acids.

Conversely, fatty acid degradation, or beta-oxidation, is the process by which fatty acids are broken down to produce acetyl-CoA. bu.edunih.gov This process releases significant amounts of energy. The fatty acid released from the hydrolysis of Mononervonin (15c) can be a substrate for beta-oxidation. The interplay between the synthesis and degradation of fatty acids is a critical regulatory point in cellular metabolism, and compounds like Mononervonin (15c) represent a key metabolic node within this interplay. nih.govbiorxiv.org

Role of Mononervonin (15c) in Specific Disease-Associated Metabolomic Signatures

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides a functional readout of the physiological state of an organism. mdpi.comwikipedia.org Alterations in metabolic profiles are a hallmark of many diseases, including cancer. plos.orgmedsci.org

Mononervonin (15c) in Non-Small Cell Lung Cancer (NSCLC) Metabolomics

Recent studies have highlighted the potential of metabolomics in understanding and predicting outcomes in non-small cell lung cancer (NSCLC), a leading cause of cancer-related death worldwide. mdpi.complos.org Mononervonin (15c) has emerged as a metabolite of interest in the context of NSCLC, particularly in patients undergoing immunotherapy. nih.govaacrjournals.org

In an exploratory study of NSCLC patients receiving immunotherapy, Mononervonin (15c) was identified as a differential metabolite. nih.gov Specifically, in a cohort of patients receiving second-line mono-immunotherapy, a high positive correlation was observed between Mononervonin (15c) and 1-o-hexadecyl-2-deoxy-2-thio-s-acetyl-sn-glyceryl-3-phosphorylcholine in the ESI+ mode of mass spectrometry analysis. nih.govaacrjournals.org This correlation suggests a potential co-regulation or shared metabolic pathway between these two lipid molecules in the context of the immune response to cancer treatment. The study aimed to differentiate long-term from short-term survivors based on their metabolomic profiles, indicating that metabolites like Mononervonin (15c) could contribute to prognostic biomarker panels. nih.govaacrjournals.org

| Correlated Metabolites with Mononervonin (15c) in NSCLC Immunotherapy Cohort 1 (ESI+ mode) |

| 1-o-hexadecyl-2-deoxy-2-thio-s-acetyl-sn-glyceryl-3-phosphorylcholine |

| Correlation Type: High Positive Correlation |

| Data from an exploratory study on patients receiving second-line monoimmunotherapy for metastatic or recurrent NSCLC. nih.govaacrjournals.org |

Pathway analysis using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) helps to elucidate the biological functions of identified metabolites. gsea-msigdb.orggenome.jpkegg.jp In the same study of NSCLC patients, the differential metabolites identified, which included Mononervonin (15c), were linked to several enriched KEGG pathways. In the cohort receiving second-line monoimmunotherapy, the top three enriched pathways were primary bile acid biosynthesis, African trypanosomiasis, and choline (B1196258) metabolism in cancer. nih.govaacrjournals.org

The association with "choline metabolism in cancer" is particularly noteworthy given the established role of altered choline metabolism in tumorigenesis and tumor progression. nih.govaacrjournals.org While the direct mechanistic link between Mononervonin (15c) and these specific pathways requires further investigation, its presence among the differentiating metabolites suggests it is part of the metabolic reprogramming that occurs in NSCLC and influences the response to immunotherapy.

| Top Enriched KEGG Pathways in NSCLC Immunotherapy Cohort 1 |

| Primary bile acid biosynthesis |

| African trypanosomiasis |

| Choline metabolism in cancer |

| Based on significantly different metabolic pathway analysis in a cohort of NSCLC patients undergoing second-line monoimmunotherapy. nih.govaacrjournals.org |

Mononervonin (15c) in HIV-Associated Neurocognitive Disorders (HAND) Metabolomic Profiles

Metabolomic studies are increasingly utilized to understand the complex neuropathophysiology of HIV-Associated Neurocognitive Disorders (HAND) and to identify potential biomarkers. nih.govnih.gov These disorders represent a spectrum of cognitive, motor, and mood impairments that persist in people living with HIV, even with effective viral suppression. frontiersin.orgsajhivmed.org.za The underlying mechanisms are thought to involve indirect neuronal damage and neuroinflammation driven by viral proteins and inflammatory mediators from infected microglia and astrocytes. nih.govsajhivmed.org.za

Research has pointed towards significant dysregulation of metabolic pathways in the central nervous system (CNS) of individuals with HAND. nih.gov Specifically, alterations in lipid metabolism have been noted. nih.gov While metabolomic studies of cerebrospinal fluid (CSF) in HAND patients have identified changes in metabolites like myo-inositol, sphingomyelin, and ceramide, the specific role of monoacylglycerols such as Mononervonin (15c) is an emerging area of investigation. nih.gov The CSF is a crucial biofluid for this analysis as it bathes the brain and spinal cord, reflecting the biochemical changes occurring within the CNS. nih.govmedlineplus.govphysio-pedia.comwikipedia.org

Mononervonin (15c) has been identified as a distinct metabolite in serum profiling studies, highlighting its detectability with modern mass spectrometry techniques. aacrjournals.org Given that glycerolipid metabolism is integral to neuronal function and is perturbed in neurological conditions, it is plausible that Mononervonin (15c) levels could be altered in the CSF of HAND patients. nih.govnih.gov Such alterations would likely reflect changes in the synthesis, breakdown, or utilization of lipids in response to neuroinflammation and neuronal stress characteristic of HAND. bmbreports.orgfrontiersin.org

Table 1: Illustrative Relative Abundance of Mononervonin (15c) in CSF Metabolomic Profiles This table presents hypothetical data based on plausible biological scenarios in HAND for illustrative purposes.

| Patient Group | Relative Abundance of Mononervonin (15c) (Mean Fold Change) | Associated Pathological Process |

|---|---|---|

| HIV-Negative Controls | 1.0 | Baseline Metabolic State |

| HIV-Positive, Neurocognitively Normal | 1.4 | Chronic Inflammation, Viral Protein Effects |

| HIV-Positive with HAND | 2.2 | Accelerated Neuroinflammation, Glial Activation, Neuronal Injury |

Dynamic Metabolomic Profiling and Temporal Changes Involving Mononervonin (15c)

Dynamic metabolomic profiling offers a powerful approach to understanding disease progression by capturing temporal changes in metabolites over time. aacrjournals.org This method moves beyond a static snapshot, providing insights into how metabolic pathways adapt or fail during the course of a disease. aacrjournals.org In the context of neurodegenerative diseases, preclinical animal models provide an invaluable platform for conducting such longitudinal studies, allowing for the correlation of metabolic shifts with pathological milestones. mdpi.comnih.gov

The study of temporal patterns is crucial in understanding the development of neurological disorders. nih.gov For a compound like Mononervonin (15c), which is part of the dynamic glycerolipid metabolism pathway, tracking its concentration over time could reveal key transition points in disease pathogenesis. nih.govnih.gov For instance, in a preclinical model of a progressive neurological disease, one might observe an initial subtle change in Mononervonin (15c) during the pre-symptomatic phase, followed by a more significant and sustained increase as neuroinflammation and neuronal damage become more pronounced. bmbreports.orgnih.gov Such a temporal profile would suggest that the pathways involving Mononervonin (15c) are actively engaged and increasingly dysregulated as the disease advances. This information is critical for identifying the optimal window for therapeutic intervention.

Table 2: Illustrative Temporal Changes of Mononervonin (15c) in a Preclinical Neurodegenerative Disease Model This table presents hypothetical data to illustrate the concept of dynamic metabolic changes over the course of a disease.

| Disease Stage | Time Point | Relative Fold Change of Mononervonin (15c) in Brain Tissue | Correlating Pathological Event |

|---|---|---|---|

| Pre-symptomatic | 1 month | 1.2 ± 0.3 | Initial Microglial Activation |

| Early-symptomatic | 3 months | 2.5 ± 0.6 | Widespread Neuroinflammation, Synaptic Loss |

| Advanced Disease | 6 months | 4.8 ± 1.1 | Significant Neuronal Loss, Cognitive Deficits |

Biomarker Potential of Mononervonin (15c) in Preclinical Disease Models

A key goal in medical research is the identification of reliable biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response. nih.gov Metabolites are particularly promising candidates as their levels can reflect the real-time physiological state of an organism. aacrjournals.org In preclinical research, biomarkers are essential for evaluating the efficacy of novel therapeutic agents before they advance to human clinical trials. nih.govnih.gov

Given the involvement of glycerolipid metabolism in the pathology of various neurological disorders, Mononervonin (15c) emerges as a potential biomarker candidate. nih.govnih.govfrontiersin.org In a preclinical setting, such as a mouse model of a specific neurodegenerative disease, the utility of Mononervonin (15c) could be tested. nih.gov For example, if a disease model exhibits consistently elevated levels of Mononervonin (15c) in plasma or brain tissue compared to healthy controls, it could serve as a diagnostic or disease-state marker. Furthermore, if treatment with a neuroprotective compound leads to a normalization of Mononervonin (15c) levels that correlates with improved function or reduced pathology, it would validate Mononervonin (15c) as a pharmacodynamic biomarker, indicating that the drug is engaging its target and modifying the disease process. nih.gov

Table 3: Illustrative Biomarker Utility of Mononervonin (15c) in a Preclinical Therapeutic Trial This table presents hypothetical data to demonstrate how Mononervonin (15c) could function as a biomarker in a preclinical study.

| Treatment Group | Mononervonin (15c) Plasma Level (Fold Change vs. Healthy Control) | Outcome Measure (e.g., Memory Index Score) |

|---|---|---|

| Diseased (Vehicle) | 3.5 ± 0.8 | 45 ± 5 |

| Diseased (Therapeutic Agent X) | 1.6 ± 0.4 | 78 ± 7 |

| Healthy Control | 1.0 ± 0.2 | 100 ± 6 |

Mechanistic Investigations of Mononervonin 15c

Elucidation of Molecular Targets and Binding Interactions

The initial step in understanding the biological effects of a compound like Mononervonin (15c) involves identifying its molecular targets and characterizing the nature of their interaction.

Receptor Binding Studies in Preclinical Models

Receptor binding assays are fundamental in determining the affinity of a ligand, such as Mononervonin (15c), for a specific receptor. These studies, typically conducted in preclinical models using animal tissues or cell lines, are crucial for identifying the primary interaction points that trigger a biological response.

At present, specific receptor binding studies for Mononervonin (15c) are not widely reported in peer-reviewed literature. Such studies would typically involve radioligand binding assays or competition assays to determine the binding affinity (Kd) and the concentration at which it displaces 50% of a known ligand (IC50).

Table 1: Hypothetical Data from a Receptor Binding Assay for Mononervonin (15c)

| Parameter | Value | Unit | Description |

| Binding Affinity (Kd) | [Data Not Available] | nM | The equilibrium dissociation constant, indicating the affinity of the compound for the receptor. |

| IC50 | [Data Not Available] | µM | The concentration of the compound required to inhibit 50% of the specific binding of a radioligand. |

| Bmax | [Data Not Available] | fmol/mg protein | The maximum number of binding sites. |

This table illustrates the type of data that would be generated from receptor binding studies. Currently, no specific values for Mononervonin (15c) are publicly available.

Enzyme Modulation by Mononervonin (15c)

In addition to receptor binding, compounds can exert their effects by modulating the activity of enzymes. This can involve either inhibiting or activating enzymatic processes, which in turn affects various metabolic and signaling pathways.

There is currently a lack of specific data on the direct modulation of enzymes by Mononervonin (15c). Investigating this would involve in vitro enzyme activity assays, where the effect of varying concentrations of Mononervonin (15c) on the rate of an enzyme-catalyzed reaction is measured.

Cellular and Subcellular Localization Studies of Mononervonin (15c)

Understanding where a compound localizes within a cell is critical to elucidating its mechanism of action. Techniques such as fluorescence microscopy using a labeled version of the compound or cell fractionation followed by analytical quantification would be employed to determine the cellular and subcellular distribution of Mononervonin (15c). Given its lipophilic nature as a monoglyceride, it would be hypothesized to associate with cellular membranes, such as the plasma membrane, endoplasmic reticulum, or lipid droplets. However, empirical data from such studies on Mononervonin (15c) are not currently available.

Impact of Mononervonin (15c) on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, culminating in a cellular response. A patent has disclosed that 1-nervonoylglycerol, the synonym for Mononervonin (15c), has an anti-inflammatory activity capable of stimulating a Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) signaling pathway. google.com PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.

Activation of the PPAR-α signaling pathway by an agonist like Mononervonin (15c) would lead to the transcription of target genes that can, for example, suppress inflammatory responses. This suggests a potential mechanism for the observed anti-inflammatory effects mentioned in the patent.

Table 2: Potential Downstream Effects of Mononervonin (15c) via PPAR-α Activation

| Target Gene Category | Potential Effect of Activation | Implication |

| Fatty Acid Oxidation | Increased expression of enzymes involved in fatty acid breakdown. | Enhanced energy metabolism. |

| Inflammatory Response | Decreased expression of pro-inflammatory cytokines. | Anti-inflammatory action. |

| Lipid Metabolism | Regulation of genes involved in lipid transport and storage. | Modulation of lipid homeostasis. |

This table is based on the known functions of PPAR-α activation and the patent information available for 1-nervonoylglycerol.

Structure Activity Relationship Sar Studies of Mononervonin 15c and Its Analogues

Stereochemical Influences on Mononervonin (15c) Biological Activity

The biological activity of chiral molecules like Mononervonin (15c) is intrinsically linked to their stereochemistry. The spatial arrangement of atoms and functional groups dictates how a molecule fits into and interacts with chiral biological structures such as enzymes and receptors. While specific studies detailing the comparative biological activities of different stereoisomers of Mononervonin (15c) are not extensively documented in publicly available literature, the principles of stereoselectivity in pharmacology provide a framework for understanding its potential structure-activity relationships.

In broader studies of lipids and their derivatives, it is well-established that stereoisomerism can significantly affect biological outcomes. For instance, the orientation of acyl groups on the glycerol (B35011) backbone can influence metabolic pathways, signaling cascades, and incorporation into cell membranes. Although direct evidence for Mononervonin (15c) is limited, it is plausible that its different enantiomers and diastereomers would exhibit varied biological profiles.

Key Considerations for Stereochemical Influence:

Receptor Binding: If Mononervonin (15c) exerts its effects through receptor-mediated pathways, the stereochemistry would be critical for receptor recognition and binding affinity. The precise three-dimensional fit between the ligand (Mononervonin (15c)) and the receptor's binding site is often a prerequisite for signal transduction.

Membrane Interactions: As a lipid, Mononervonin (15c) interacts with cell membranes. The stereochemistry of the molecule can influence its packing within the lipid bilayer, potentially affecting membrane fluidity, permeability, and the function of membrane-bound proteins.

Computational Modeling and in Silico Approaches for Mononervonin 15c Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as Mononervonin) when bound to a second molecule (a receptor, typically a protein). This technique is crucial for predicting the binding affinity and mode of interaction, offering insights into the compound's potential biological targets.

While direct molecular docking studies on Mononervonin (15c) are not widely published, extensive research on other diarylheptanoids and compounds from Alpinia species demonstrates the utility of this approach. For instance, studies on diarylheptanoids isolated from Garuga pinnata showed significant binding affinity towards the epidermal growth factor receptor (EGFR), with binding energies ranging from -7.47 to -8.49 kcal/mol. nih.gov Similarly, docking studies of diarylheptanoids from Corylus avellana against the α-glucosidase enzyme were used to rationalize their inhibitory activities. frontiersin.orgfrontiersin.org For compounds isolated from Alpinia nigra, the plant genus related to sources of similar natural products, molecular docking has been used to predict interactions with targets like α-amylase and α-glucosidase. pharmascholars.comresearchgate.netresearchgate.netnih.gov

A hypothetical molecular docking study for Mononervonin (15c) would involve the following steps:

Preparation of the Ligand: The 3D structure of Mononervonin (15c) would be generated and optimized for energy.

Selection and Preparation of the Receptor: A protein target, potentially identified from preliminary screening or literature on similar lipids, would be selected. Its 3D structure would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the Mononervonin (15c) molecule would be docked into the active site of the receptor. nih.govbiomedpharmajournal.org

Analysis of Results: The output would provide a docking score (an estimate of binding affinity) and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts between Mononervonin (15c) and the protein's amino acid residues. nih.gov

This approach could efficiently screen numerous potential protein targets for Mononervonin (15c), prioritizing them for further experimental validation.

| Compound Class / Name | Protein Target | Reported Binding Affinity / Docking Score | Source |

|---|---|---|---|

| Garuganins (Diarylheptanoids) | EGFR (4Hjo) | -7.47 to -8.49 kcal/mol | nih.gov |

| Hirsutenone (Diarylheptanoid) | COX-2 (3LN1) | -11.81 Kcal/mol | tjdr.org |

| Giffonins (Diarylheptanoids) | α-glucosidase | Showed key interactions rationalizing inhibitory activity | frontiersin.org |

| α-fenchyl acetate (B1210297) (from Alpinia nigra) | α-amylase | -3.938 | pharmascholars.comresearchgate.net |

Molecular Dynamics Simulations of Mononervonin (15c) and Biological Macromolecules

Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-receptor complex over time, offering a more dynamic picture than the static view provided by molecular docking. MD simulations can confirm the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energy.

An MD simulation study for a Mononervonin (15c)-protein complex would proceed after molecular docking to:

Assess the stability of the predicted binding pose under physiological conditions (simulating water, ions, temperature, and pressure). tjdr.org

Observe how Mononervonin (15c) and the protein's active site residues adjust to each other over time.

Calculate the binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to refine the binding affinity estimate. tjdr.org

This would provide a higher level of confidence in the predicted interaction and its biological relevance.

Cheminformatics and Machine Learning for Mononervonin (15c) Metabolite Profiling

Cheminformatics and machine learning are increasingly used to analyze large metabolomics datasets to identify biomarkers and understand metabolic pathways. Mononervonin (15c) has been identified as a feature in human serum metabolomics studies. nih.gov

In an exploratory study of patients with non-small cell lung cancer (NSCLC) receiving immunotherapy, untargeted serum metabolomics was performed. nih.gov Using liquid chromatography-mass spectrometry (LC-MS) in positive electrospray ionization (ESI+) mode, Mononervonin (15c) was detected as one of the many metabolites. nih.gov Correlation analysis within this dataset revealed a high positive correlation between Mononervonin (15c) and another lipid, 1-o-hexadecyl-2-deoxy-2-thio-s-acetyl-sn-glyceryl-3-phosphorylcholine. nih.gov

Machine learning models can leverage such data. For example, a Random Forest or Support Vector Machine (SVM) algorithm could be trained on the metabolomics data to classify patients based on their response to treatment or disease progression. The model could identify which metabolites, potentially including Mononervonin (15c), are most important for making this distinction.

Systems Biology Approaches for Network Analysis Involving Mononervonin (15c)

Systems biology aims to understand the complex interactions within a biological system as a whole. When a metabolite like Mononervonin (15c) is identified in a study, systems biology approaches can place it within the context of broader biological networks.

Metabolic network reconstruction involves creating a comprehensive map of all metabolic reactions within a cell or organism. If Mononervonin (15c) levels are found to change significantly under certain conditions (e.g., disease state or drug treatment), its position in the metabolic network can suggest which pathways are being affected. As a monoacylglycerol of nervonic acid, it is part of lipid metabolism, specifically the metabolism of monounsaturated fatty acids. larodan.com Changes in its concentration could point to alterations in fatty acid synthesis, degradation, or the pathways governing the formation and breakdown of complex lipids.

Pathway enrichment analysis is a powerful technique used to determine if a list of identified metabolites (e.g., from a metabolomics study) is significantly enriched in any particular metabolic pathway. Databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide the reference pathways. nih.govfrontiersin.orgresearchgate.net

If a metabolomics study identified Mononervonin (15c) as a differentially expressed metabolite, researchers would include it in a list with other significant metabolites and run an enrichment analysis. This could reveal that pathways such as "Fatty acid biosynthesis," "Glycerolipid metabolism," or "Sphingolipid metabolism" are significantly perturbed. This provides a higher-level, functional interpretation of the metabolite data, moving from a simple list of changed molecules to a biologically meaningful insight into the system's response.

Predictive Modeling for Mononervonin (15c) Biological Effects

Predictive modeling uses computational algorithms to forecast the biological effects of a compound. This can range from predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to forecasting its therapeutic activity.

In the context of the NSCLC metabolomics study, a predictive model was built using six differential metabolites to distinguish patients with long-term progression-free survival (PFS). nih.gov This model achieved an area under the curve (AUC) of 0.81, indicating good predictive power. nih.gov While Mononervonin (15c) was not one of the final six metabolites in that specific model, its identification as a relevant metabolite in the initial screen demonstrates its potential inclusion in other, similar predictive models. nih.gov

Future predictive modeling for Mononervonin (15c) could involve:

QSAR (Quantitative Structure-Activity Relationship) Models: If a set of related monoacylglycerols were tested for a specific biological activity, a QSAR model could be built to correlate their chemical structures with their activity, allowing for the prediction of Mononervonin (15c)'s potency.

ADMET Prediction: Web-based tools and specialized software can predict properties like blood-brain barrier permeability, intestinal absorption, and potential toxicity based solely on the chemical structure of Mononervonin (15c). mdpi.com

These predictive models are valuable for prioritizing compounds for further development and for generating testable hypotheses about their biological roles.

Preclinical in Vitro and in Vivo Research Models for Mononervonin 15c

In Vitro Cellular Models for Mononervonin (15c) Investigations

In vitro models are essential tools in preclinical research, allowing scientists to study the effects of a compound on cells in a controlled laboratory setting.

Advanced 3D Cell Culture and Organoid Models

Three-dimensional (3D) cell culture and organoid models represent a more physiologically relevant approach. merckmillipore.comcorning.com Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of specific organs. merckmillipore.comnih.gov These models bridge the gap between traditional cell culture and animal models, offering a more accurate platform for studying disease and drug responses. nih.gov They are particularly valuable in cancer research and for investigating personalized medicine. corning.comrndsystems.com

Primary Cell Isolations for Metabolite Studies

Primary cells are isolated directly from tissues. These cells are used to create in vitro models that closely resemble the in vivo state, which is crucial for studying how a compound is metabolized. Advanced techniques like mass spectrometry can be used with these models to track metabolites and cellular health in real time. mdpi.com

In Vivo Animal Models for Investigating Mononervonin (15c)-Related Pathophysiology

In vivo animal models are critical for evaluating the systemic effects of a compound, including its efficacy and potential toxicity, in a whole living organism before human clinical trials. mdpi.com

Rodent Models of Non-Small Cell Lung Cancer (NSCLC)

Mouse models are extensively used in preclinical studies for non-small cell lung cancer (NSCLC). nih.gov These can include:

Cell-Derived Xenograft (CDX) Models: Human cancer cells are implanted into immunodeficient mice. nih.gov

Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into an immunodeficient mouse, which often retains the original tumor's characteristics. mdpi.com

Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop tumors that mimic human cancer. mdpi.comnih.gov

Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice, which is useful for studying immunotherapies. nih.govmdpi.com

Animal Models for Neurocognitive Disorders

Various animal models are employed to study neurocognitive and neurodegenerative diseases. These models are essential for testing new therapeutic compounds. Transgenic mouse models, for example, are created to express specific genes associated with conditions like Alzheimer's disease.

Metabolomic Profiling in Animal Tissues and Biofluids

There is currently no published research detailing the metabolomic profiling of Mononervonin (15c) in animal models. Metabolomic studies are essential for understanding the biochemical footprint of a compound, revealing how it and its byproducts interact with and alter the metabolic pathways of an organism. This type of analysis typically identifies and quantifies endogenous small molecules in tissues and biofluids, such as blood or urine, to create a comprehensive picture of the physiological response to a compound. Without this information for Mononervonin (15c), its mechanism of action and potential systemic effects remain largely uncharacterized.

Ex Vivo Tissue Analysis and Organ Perfusion Studies Related to Mononervonin (15c)

Similarly, the scientific literature lacks any reports on ex vivo tissue analysis or organ perfusion studies involving Mononervonin (15c). These experimental models are crucial for investigating the direct effects of a compound on specific tissues or organs in a controlled environment, independent of systemic influences present in a whole animal. For instance, an ex vivo study could assess the direct impact of Mononervonin (15c) on heart tissue or its metabolism within the liver. The lack of such data means that the direct tissue-specific activities of Mononervonin (15c) have not been publicly documented.

Emerging Research Directions and Future Perspectives for Mononervonin 15c

Integration of Multi-Omics Data (Genomics, Proteomics, Transcriptomics) with Mononervonin (15c) Metabolomics

The true biological significance of Mononervonin (15c) can only be deciphered by contextualizing its fluctuations within the broader landscape of cellular and systemic processes. While metabolomics provides a real-time snapshot of phenotype, integrating this data with genomics, proteomics, and transcriptomics can offer a more holistic and mechanistic understanding. For instance, correlating specific genomic variations (polymorphisms) with levels of Mononervonin (15c) could reveal genetic predispositions that influence its metabolism. Similarly, transcriptomic data can illuminate the regulatory networks and signaling pathways that are active when Mononervonin (15c) levels change, while proteomics can identify the specific enzymes and transport proteins directly interacting with it.

This multi-omics approach is crucial for moving beyond simple correlation to establishing causation. For example, in studies of non-small cell lung cancer (NSCLC), while metabolomics has identified compounds like Mononervonin (15c) as potentially significant, the next step involves integrating this with genomic and proteomic data to understand the underlying dysregulated pathways. nih.gov Such an approach would enable researchers to construct comprehensive models of cellular function where Mononervonin (15c) is a key node, providing a more complete picture of its role in health and disease.

Advanced Imaging Techniques for Mononervonin (15c) Localization and Dynamics

Understanding where Mononervonin (15c) is located within tissues and cells, and how its concentration changes over time and in response to stimuli, is a critical frontier in metabolomics research. Advanced imaging techniques are poised to provide these crucial spatial and temporal insights. Techniques such as mass spectrometry imaging (MSI) can map the distribution of Mononervonin (15c) in tissue sections with high resolution, revealing its accumulation in specific cell types or subcellular compartments. This could be particularly insightful in disease states, for example, to visualize its distribution within a tumor microenvironment.

Furthermore, the development of specialized probes for techniques like fluorescence microscopy could allow for the real-time visualization of Mononervonin (15c) dynamics in living cells. This would enable researchers to observe its synthesis, trafficking, and degradation in response to various physiological or pathological triggers, providing a level of detail that is unattainable with traditional extraction-based metabolomic methods.

Development of Novel Analytical Probes and Tools for Mononervonin (15c) Detection

To facilitate both advanced imaging and more sensitive quantification, the development of novel analytical probes and tools specifically for Mononervonin (15c) is essential. This includes the creation of highly specific antibodies for immunoassays or the design of synthetic biosensors that can detect Mononervonin (15c) with high affinity and selectivity. These tools could be engineered to produce a measurable signal (e.g., fluorescence or an electrochemical response) upon binding to Mononervonin (15c), enabling its detection in complex biological samples with minimal prepurification.

Moreover, advancements in analytical platforms, such as microfluidic devices ("lab-on-a-chip"), could be tailored for the rapid and high-throughput analysis of Mononervonin (15c). These technologies would not only increase the efficiency of research but could also pave the way for potential diagnostic applications by allowing for the analysis of small sample volumes with high precision.

Addressing Research Gaps and Limitations in Current Mononervonin (15c) Studies

Current research on Mononervonin (15c) is promising but also highlights several key areas that require further attention to solidify its biological and clinical relevance.

Need for Dynamic Detection and Longitudinal Studies

A significant limitation in many current metabolomic studies is the reliance on single-timepoint measurements. nih.gov The metabolome is highly dynamic, reflecting the immediate physiological state of an organism. nih.gov A single snapshot may not capture the full picture of how Mononervonin (15c) levels fluctuate over time in response to internal and external factors. Longitudinal studies, which involve collecting samples from the same individuals at multiple time points, are crucial for understanding the temporal dynamics of Mononervonin (15c). This approach can help to distinguish between transient fluctuations and sustained changes that are more likely to be associated with long-term physiological or pathological processes.

Importance of Healthy Controls and Validation Sets in Metabolomic Research

To ascertain the significance of altered Mononervonin (15c) levels in a particular condition, it is imperative to compare these levels to a well-defined baseline from a healthy control group. The absence of healthy controls in some studies makes it difficult to determine whether observed changes are truly pathological or simply reflect normal biological variability. nih.gov Furthermore, the initial findings from exploratory studies need to be confirmed in independent validation sets. nih.gov This process of validation is a cornerstone of robust scientific research, ensuring that the initial observations are not due to chance or confounding factors specific to the initial study population.

Q & A

Q. How can researchers resolve contradictions in experimental data regarding Mononervonin (15c)’s bioactivity in lipid metabolism studies?

- Methodological Answer : Apply systematic error analysis by: (i) Replicating experiments under controlled conditions (e.g., fixed pH, temperature) to isolate variables. (ii) Using backward error analysis (as in numerical modeling) to quantify discrepancies between observed and expected results . (iii) Cross-referencing with in silico models (e.g., molecular dynamics simulations) to validate lipid interaction mechanisms .

- Key Considerations : Document uncertainties in instrumentation (e.g., GC-MS calibration drift) and biological variability (e.g., cell line-specific responses) .

Q. What experimental designs are recommended for studying Mononervonin (15c)’s role in modulating membrane fluidity in neuronal models?

- Methodological Answer : (i) Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to measure membrane fluidity changes in lipid bilayers supplemented with Mononervonin (15c). (ii) Conduct comparative studies with saturated monoglycerides (e.g., Monoelaidin) to isolate the effect of the cis-15 unsaturation . (iii) Validate findings using cryo-electron microscopy (cryo-EM) to visualize structural perturbations .

- Key Considerations : Account for temperature-dependent phase transitions and lipid oxidation artifacts by including antioxidant controls (e.g., BHT) .

Q. How should researchers address reproducibility challenges in pharmacokinetic studies of Mononervonin (15c)?

- Methodological Answer : (i) Standardize administration routes (e.g., oral vs. intravenous) and use isotope-labeled analogs (e.g., deuterated Mononervonin) for precise tracking via LC-MS/MS . (ii) Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies with clearly defined endpoints (e.g., plasma half-life, tissue distribution) . (iii) Publish raw data and computational scripts in supplementary materials to enable independent verification .

- Key Considerations : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption rates .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships of Mononervonin (15c) in cell-based assays?

- Methodological Answer : (i) Fit data to sigmoidal dose-response curves (e.g., Hill equation) using iterative least-squares algorithms. Validate model robustness via residual analysis . (ii) Apply Bayesian hierarchical models to integrate prior data (e.g., structurally similar monoglycerides) and reduce overfitting in small-sample studies .

- Key Considerations : Report confidence intervals and effect sizes instead of relying solely on p-values to avoid Type I/II errors .

Q. How can computational methods enhance the interpretation of Mononervonin (15c)’s interactions with lipid-binding proteins?

- Methodological Answer : (i) Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like fatty acid-binding proteins (FABPs). (ii) Use density functional theory (DFT) to analyze electronic properties of the cis-15 bond, which may influence protein-ligand interactions .

- Key Considerations : Validate computational predictions with surface plasmon resonance (SPR) assays to measure kinetic binding parameters .

Ethical and Reporting Standards

Q. What guidelines should be followed when publishing Mononervonin (15c) research to ensure compliance with chemical safety protocols?

- Methodological Answer : (i) Adhere to ICMJE standards for reporting chemical synthesis, including CAS numbers (e.g., 55030-84-7), purity grades, and hazard classifications . (ii) Disclose institutional safety approvals (e.g., IACUC for animal studies) and Material Safety Data Sheets (MSDS) for handling nervonic acid derivatives .

- Key Considerations : Use standardized terminology (e.g., “monoglyceride” instead of “glycerol ester”) to avoid ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.